molecular formula C8H6BrNO2S2 B8405266 1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole CAS No. 184040-76-4

1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole

Cat. No. B8405266
M. Wt: 292.2 g/mol
InChI Key: UVKZWBMMDITQEZ-UHFFFAOYSA-N
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Patent
US05594021

Procedure details

N-(3-bromothiophene-2-sulfonyl)pyrrole was prepared in the same manner as described in Example 33A by reacting 3-bromothiophene-2-sulfonylchloride with pyrrole (for 16 hr.). N-(3-bromothiophene-2-sulfonyl)pyrrole was obtained in 54% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[S:7](Cl)(=[O:9])=[O:8].[NH:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1>>[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[S:7]([N:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-(3-bromothiophene-2-sulfonyl)pyrrole was prepared in the same manner

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(SC=C1)S(=O)(=O)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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